molecular formula C19H16N2O6S B4048982 2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid

2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid

Cat. No.: B4048982
M. Wt: 400.4 g/mol
InChI Key: QUUZCKSCDMZEDK-UHFFFAOYSA-N
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Description

2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C19H16N2O6S and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({1-[2-(ethoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}thio)nicotinic acid is 400.07290741 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Synthesis and Derivatives

A significant breakthrough in the synthesis of biologically and medicinally important derivatives of nicotinic acid, a compound closely related to the chemical structure of interest, was achieved through a method involving ethoxycarbonylmalonaldehyde. This process provides an efficient access to 2,3-disubstituted-5-ethoxycarbonylpyridines, highlighting the potential for creating diverse and functionally rich compounds for various scientific applications (S. Torii*, T. Inokuchi, M. Kubota, 1986).

Industrial Production Techniques

Explorations into ecological methods of producing nicotinic acid from commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine, underscore the importance of developing green chemistry processes. These processes aim to not only fulfill industrial demands but also mitigate environmental impact, showcasing the broad industrial relevance of nicotinic acid derivatives in the food, pharmaceutical, and biochemical industries (Dawid Lisicki, K. Nowak, Beata Orlińska, 2022).

Photoreactivity Studies

Research on the photoreactivity of nicotinic acid and its derivatives reveals their diverse behavior under different solvent and acidity conditions. Such studies are critical for understanding the photochemical properties of these compounds, which can inform their application in various scientific fields, from material science to pharmaceuticals (F. Takeuchi, T. Sugiyama, T. Fujimori, K. Seki, Y. Harada, A. Sugimori, 1974).

Crystal Structure and Physical Properties

Investigations into the crystal packing and crystallization tendency from the melt of derivatives closely related to the compound , such as 2-((2-ethylphenyl)amino)nicotinic acid, provide insight into the physical properties and stability of these compounds. Understanding the crystal structure and behavior of these compounds is essential for their application in materials science and pharmaceutical formulation (Arjun Kalra, Mingtao Zhang, S. Parkin, Tonglei Li, 2017).

Enhanced Recovery and Separation Techniques

The application of reactive extraction with organophosphorus solvating extractants for the recovery of nicotinic acid highlights the importance of separation technologies in the purification and production of nicotinic acid derivatives. Such methods are vital for enhancing the efficiency and sustainability of industrial processes related to these compounds (Sushil Kumar, K. Wasewar, B. V. Babu, 2008).

Properties

IUPAC Name

2-[1-(2-ethoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c1-2-27-19(26)11-6-3-4-8-13(11)21-15(22)10-14(17(21)23)28-16-12(18(24)25)7-5-9-20-16/h3-9,14H,2,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUZCKSCDMZEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid
Reactant of Route 2
2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid
Reactant of Route 3
2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid
Reactant of Route 4
2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid
Reactant of Route 5
2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.